molecular formula C12H9BrClNO2 B12962250 Ethyl 4-bromo-7-chloroquinoline-2-carboxylate

Ethyl 4-bromo-7-chloroquinoline-2-carboxylate

Cat. No.: B12962250
M. Wt: 314.56 g/mol
InChI Key: NAOYDBCATJQZGY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-chloroquinoline-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H9BrClNO2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline-2-carboxylic acid with bromine in the presence of a suitable catalyst. The resulting product is then esterified with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides and reduced quinoline derivatives, respectively .

Scientific Research Applications

Ethyl 4-bromo-7-chloroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 4-chloroquinazoline-2-carboxylate

Uniqueness

Ethyl 4-bromo-7-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 4-bromo-7-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-6-9(13)8-4-3-7(14)5-10(8)15-11/h3-6H,2H2,1H3

InChI Key

NAOYDBCATJQZGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=C1)Br

Origin of Product

United States

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